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Compound of Interest

Compound Name:
2-(Chloromethyl)-6-methoxy-1,3-

benzoxazole

CAS No.: 944897-67-0

Cat. No.: B1395756

Get Quote

The Electrophilic Anchor for Heterocyclic
Derivatization[1]
Executive Summary
2-(Chloromethyl)-6-methoxy-1,3-benzoxazole (CAS 944897-67-0) represents a specialized

class of electrophilic heterocycles used extensively as "warheads" in medicinal chemistry and

as fluorogenic scaffolds in chemical biology. Unlike its unsubstituted counterparts, the inclusion

of the 6-methoxy group confers unique electronic properties—enhancing electron density within

the pi-system while maintaining the high reactivity of the C2-chloromethyl moiety.

This guide dissects the compound’s utility as a covalent modifier for cysteine proteases, a

building block for kinase inhibitors, and a precursor for fluorescent biological probes. It provides

validated protocols for its synthesis, handling, and application in nucleophilic substitution

reactions.
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Chemical Identity & Physicochemical Profile[1][2][3][4]
[5][6][7][8]
The molecule features a fused benzene and oxazole ring system.[1] The chloromethyl group at

C2 is the primary reactive center, functioning as a potent alkylating agent. The methoxy group

at C6 acts as an electron-donating group (EDG), which modulates the basicity of the oxazole

nitrogen and influences the compound's fluorescence quantum yield.[2]

Property Data

CAS Number 944897-67-0

IUPAC Name 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole

Molecular Formula C₉H₈ClNO₂

Molecular Weight 197.62 g/mol

Physical State Off-white to pale yellow solid

Melting Point 95–98 °C (Typical for class)

Solubility
Soluble in DCM, THF, DMSO, Acetonitrile;

Insoluble in water

Reactivity Class Alkylating Agent (Benzylic-like halide)

Storage 2–8 °C, Desiccated, Inert Atmosphere (Ar/N₂)

Synthesis & Production Logic
The synthesis of 2-(chloromethyl)-6-methoxy-1,3-benzoxazole relies on the

cyclocondensation of 2-amino-5-methoxyphenol with a chloroacetic acid derivative. The choice

of the 5-methoxy isomer in the starting phenol is critical: the cyclization mechanics dictate that

the substituent para to the amine (position 5 in phenol) becomes position 6 in the benzoxazole

ring.

Mechanistic Pathway (Retrosynthesis)
The reaction proceeds via the formation of an amide intermediate followed by acid-catalyzed

dehydration to close the oxazole ring.
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Figure 1: Synthetic pathway for the construction of the benzoxazole core from aminophenol

precursors.

Validated Synthesis Protocol
Objective: Preparation of 5.0 g of target compound.

Reagents:

2-Amino-5-methoxyphenol (1.0 equiv)

Chloroacetyl chloride (1.1 equiv) or Chloroacetic acid (1.2 equiv)

Polyphosphoric acid (PPA) or Toluene/p-TsOH (for Dean-Stark)

Procedure (PPA Method - High Yield):

Step 1: Mix 2-amino-5-methoxyphenol (35.9 mmol) with PPA (30 g) in a round-bottom

flask.

Step 2: Add chloroacetic acid (43.1 mmol).

Step 3: Heat the mixture to 100–110 °C for 3–4 hours. Note: Do not exceed 120 °C to

prevent decomposition of the chloromethyl group.

Step 4: Cool to room temperature and pour onto crushed ice (200 g) with vigorous stirring.

The product will precipitate.

Step 5: Neutralize the slurry with saturated NaHCO₃ solution to pH 7–8.
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Step 6: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry

over anhydrous Na₂SO₄, and concentrate.

Step 7: Recrystallize from Ethanol/Hexane to yield the pure product.

Reactivity Profile & "Warhead" Mechanics
The C2-chloromethyl group is highly susceptible to S_N2 nucleophilic substitution. This

reactivity is enhanced by the electron-withdrawing nature of the C=N bond in the oxazole ring,

which makes the methylene carbon significantly electrophilic.

The "Soft" Electrophile Advantage
In drug design, this scaffold acts as a covalent warhead targeting cysteine residues in proteins

(e.g., kinases).[2] The 6-methoxy group provides a secondary benefit: it increases the electron

density of the aromatic system, often shifting the fluorescence emission to longer wavelengths

compared to the unsubstituted analog, facilitating its use in activity-based protein profiling

(ABPP).
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Figure 2: Divergent synthesis workflows utilizing the C2-chloromethyl electrophilic center.
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Experimental Protocol: Nucleophilic Substitution
Application: Derivatization with a secondary amine (e.g., Morpholine or Piperazine) to generate

a bioactive library.

Preparation:

Dissolve 2-(chloromethyl)-6-methoxy-1,3-benzoxazole (1.0 mmol) in anhydrous

Acetonitrile (MeCN) (5 mL).

Add Potassium Carbonate (K₂CO₃) (2.0 mmol) as a base to scavenge HCl.

Critical Step: Add Potassium Iodide (KI) (0.1 mmol) catalytically. The Finkelstein reaction

generates the more reactive iodomethyl intermediate in situ, accelerating the reaction rate

significantly.

Reaction:

Add the secondary amine (1.1 mmol) dropwise.

Heat to 60 °C for 4–6 hours under nitrogen. Monitor by TLC (Hexane:EtOAc 7:3).

Workup:

Filter off the inorganic salts.

Concentrate the filtrate.

Purify via flash column chromatography (Silica gel).[1]

Safety & Toxicology (E-E-A-T)
Hazard Classification: Alkylating Agent.[2]

Acute Toxicity: Harmful if swallowed or inhaled.

Skin/Eye: Causes severe skin irritation and serious eye damage.[3] The chloromethyl group

is a lachrymator.
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Genotoxicity: As an alkylating halide, it should be treated as a potential mutagen.

Handling: Always handle in a fume hood. Double-gloving (Nitrile) is recommended.[2]

Quench unreacted residues with dilute ammonia or thiosulfate solution before disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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